2-Chloro-4-methylpyridine
Overview
Description
2-Chloro-4-methylpyridine is a chemical compound that is part of the pyridine family, which are heterocyclic aromatic organic compounds. While the specific compound 2-Chloro-4-methylpyridine is not directly studied in the provided papers, related compounds with similar structures and substituents have been investigated. These studies provide insights into the molecular and crystal structures, synthesis, and spectroscopic behavior of closely related pyridine derivatives.
Synthesis Analysis
Several papers discuss the synthesis of compounds related to 2-Chloro-4-methylpyridine. For instance, an improved synthesis method for 2-chloro-3-amino-4-methylpyridine, a key intermediate in the synthesis of Nevirapine, was developed, featuring a four-step process with a total yield of 62.1% . Another study reported the synthesis of 2-chloro-3-amino-4-methylpyridine from 2-cyanoacetamide and 4,4-dimethoxyl-2-butanone, achieving a high yield through optimization . These methods could potentially be adapted for the synthesis of 2-Chloro-4-methylpyridine by altering the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular structures of various chloro- and methyl-substituted pyridines have been determined using X-ray diffraction and spectroscopic methods . For example, the crystal structure of a solid adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol was determined, revealing a short N···H···O hydrogen bridge . Additionally, the molecular structures of 2-chloro-4-nitropyridine and its derivatives were optimized using density functional theory (DFT) calculations, providing insights into the electronic properties and reactivity of these molecules .
Chemical Reactions Analysis
The chemical reactivity and interactions of chloro- and methyl-substituted pyridines have been studied through various spectroscopic and theoretical approaches. For instance, the vibrational wavenumbers, atomic charges, and molecular electrostatic potentials of 2-chloro-4-nitropyridine and its derivatives were investigated, which can shed light on the reactivity of similar compounds like 2-Chloro-4-methylpyridine . The synthesis of 2-chloro-3-amino-4-methylpyridine oxychloride cement also involves a series of reactions including Knoevenagel condensation, cyclization, chlorination, hydrolysis, and the Hofmann reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques. For example, the IR, NMR, and electronic spectroscopy of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were studied, along with its optical properties through UV–vis absorption and fluorescence spectroscopy . The vibrational, electronic, and NMR analyses of 2-chloro-4-nitropyridine and its methyl-substituted derivatives provide valuable data on their physical properties . These studies contribute to a better understanding of the properties that 2-Chloro-4-methylpyridine may exhibit.
Scientific Research Applications
Molecular Structure Analysis
2-Chloro-4-methylpyridine (2C4MP) has been a subject of interest in studies focusing on its molecular structure and properties. For instance, Velraj, Soundharam, and Sridevi (2015) investigated the molecular structures, vibrational wavenumbers, electronic properties, and NMR chemical shifts of 2C4MP using density functional theory (DFT). They highlighted its stability and charge delocalization, providing insights into its molecular electrostatic potential and reactivity (Velraj, Soundharam, & Sridevi, 2015).
Synthesis and Purification Processes
Studies have also focused on the synthesis and purification of 2C4MP and its derivatives. Su Li (2005) explored methods to separate and purify 2-chloro-5-trichloromethylpyridine, an important intermediate in pharmaceuticals and pesticides, achieving high purity levels (Su Li, 2005). Additionally, Fan (2008) synthesized 2-chloro-3-amino-4-methylpyridine, a related compound, highlighting its potential applications in various chemical processes (L. Fan, 2008).
Spectroscopy and Chemical Analysis
Arjunan et al. (2012) conducted an extensive spectroscopic analysis of 2-chloro-4-methyl-3-nitropyridine, a compound similar to 2C4MP. Their study involved quantum chemical calculations and analyses of thermodynamic properties, contributing to a deeper understanding of the molecular behavior of such compounds (Arjunan, Saravanan, Marchewka, & Mohan, 2012).
Application in Medicinal Chemistry
In medicinal chemistry, derivatives of 2C4MP have been synthesized for potential therapeutic applications. For instance, Pesti et al. (2000) reported the synthesis of 2-fluoro-4-methylpyridine, a functionalized form of 2C4MP, for use in cognition-enhancing drugs (Pesti et al., 2000).
Photophysical and Electronic Properties
Studies have also delved into the photophysical and electronic properties of 2C4MP and its derivatives. For example, Gangadasu et al. (2009) investigated the photochemical E (trans) to Z (cis) isomerization of 2-chloro-5-methylpyridine-3-olefin derivatives, exploring their potential antimicrobial activity (Gangadasu et al., 2009).
Safety And Hazards
2-Chloro-4-methylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard classifications of Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, with the target organ being the respiratory system . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
properties
IUPAC Name |
2-chloro-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVSTDHRRYQFGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190241 | |
Record name | 2-Chloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylpyridine | |
CAS RN |
3678-62-4 | |
Record name | 2-Chloro-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3678-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003678624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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